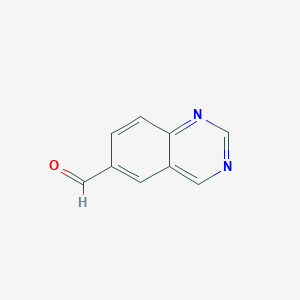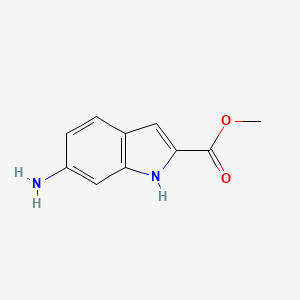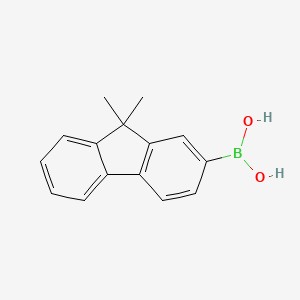
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
Overview
Description
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a useful research compound. Its molecular formula is C15H15BO2 and its molecular weight is 238.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Boronic acids, including (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid, have seen a significant increase in their incorporation into medicinal chemistry endeavors due to several desirable properties. These properties potentially enhance the potency of drugs and improve their pharmacokinetic profiles. The review by Plescia & Moitessier (2020) discusses the discovery processes of boronic acid drugs, emphasizing the rationale behind incorporating boronic acids and the synthetic developments aimed at facilitating their addition into organic compounds (Plescia & Moitessier, 2020).
Electrochemical Biosensors
This compound derivatives, such as ferroceneboronic acid (FcBA) and its derivatives, have been used to construct electrochemical biosensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other compounds. These sensors are based on the selective binding of the boronic acid moiety to diol residues of sugars and other analytes, forming cyclic boronate ester bonds, altering the redox properties and forming the basis of electrochemical determination. These biosensors are valuable in non-enzymatic glucose sensing and monitoring blood glucose levels over extended periods (Wang et al., 2014).
Antifungal Mechanisms
Boronic acids have notable bioactivity, particularly as antifungals and insecticides. Compounds like tavaborole, a boron-containing antifungal approved in 2014, exemplify the antifungal potency of boronic acids. Understanding the mechanism of action, which includes interactions with biochemicals like ribose, NAD, and the disruption of tryptophan synthesis, provides insights into the development of new antimicrobials (Arvanitis, Rook, & Macreadie, 2020).
Effects on the Fungal Kingdom
The effects of boron-containing compounds (BCCs) on fungi have social and economic benefits for humans. Novel synthetic BCCs have emerged as effective antifungal agents, particularly against pathogenic species, and some have been approved for human use. BCCs limit vital reactions in fungal species, leading to interest in their use as environmental or wood protectors and antimycotic agents to improve food acquisition and control human infections (Estevez-Fregoso et al., 2021).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions involves the formation of reversible covalent bonds between the boronic acid group and the active site residues of the enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell signaling pathways. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. For example, it can inhibit proteases by forming a covalent bond with the serine residue in the active site. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to boron metabolism. It interacts with enzymes such as boron transporters and boron-binding proteins, influencing the metabolic flux and levels of boron-containing metabolites. This compound can also affect the activity of enzymes involved in the synthesis and degradation of boron-containing compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can be transported into cells via boron transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it interacts with different biomolecules in various cellular environments .
Properties
IUPAC Name |
(9,9-dimethylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDPAJOXRYGXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625104 | |
| Record name | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333432-28-3 | |
| Record name | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9,9-dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9,9-dimethyl-9H-fluoren-2-ylboronic acid in materials science?
A: 9,9-dimethyl-9H-fluoren-2-ylboronic acid is a crucial building block for synthesizing luminescent materials, particularly those used in OLEDs (organic light-emitting diodes) []. Fluorene derivatives, like this compound, are recognized for their potential in developing efficient and practical light-emitting materials.
Q2: What is the synthetic route for 9,9-dimethyl-9H-fluoren-2-ylboronic acid as described in the research?
A: The research outlines a multi-step synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid starting with fluorene. The process involves bromination of fluorene, followed by methylation, and finally a Grignard reaction to introduce the boronic acid functionality [].
Q3: What are the advantages of the described synthetic route for 9,9-dimethyl-9H-fluoren-2-ylboronic acid?
A: The researchers highlight that their chosen synthetic pathway offers advantages in terms of efficiency and yield. They report a short reaction time and a high yield for the overall synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


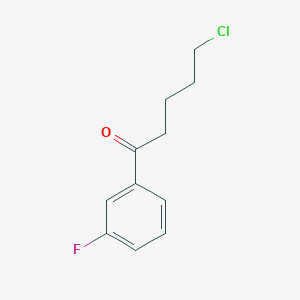
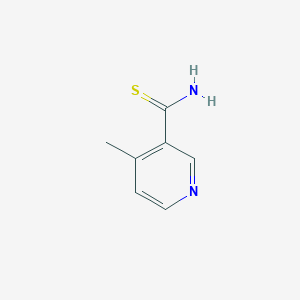
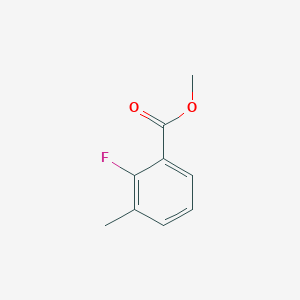
![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)
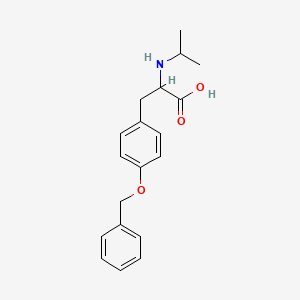
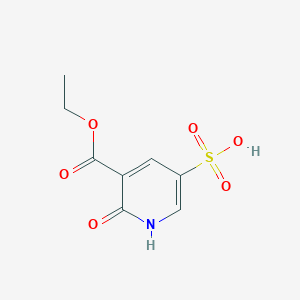
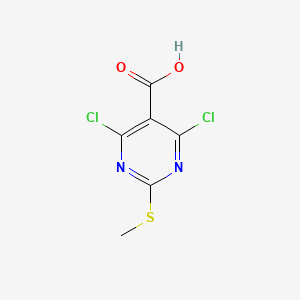
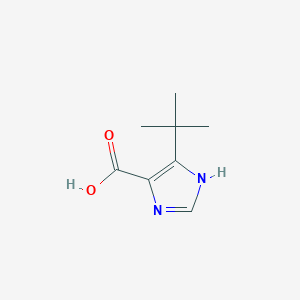

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
